Ethion monoxon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

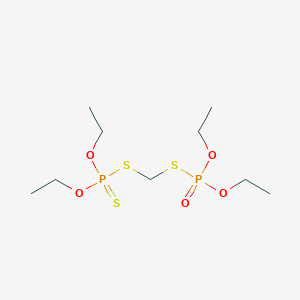

Ethion monoxon, also known as this compound, is a useful research compound. Its molecular formula is C9H22O5P2S3 and its molecular weight is 368.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insecticide Use:

Ethion monoxon is primarily utilized as an insecticide in agricultural settings. Its mechanism involves the inhibition of the enzyme acetylcholinesterase (AChE), which disrupts nerve impulse transmission in pests, leading to their mortality. This compound is effective against a variety of pests, particularly in crops such as cotton and vegetables.

Case Study: Onion Maggot Control

A study conducted in Ontario, Canada, examined the efficacy of ethion as a seed furrow treatment for controlling onion maggots. The findings indicated a 25% carryover of ethion residues in soil from one yearly application to the next, demonstrating its persistent effectiveness against this pest over multiple growing seasons .

| Year | Residue Concentration (ppm) |

|---|---|

| 1972 | 1.83 ± 1.42 |

| 1973 | 6.93 ± 8.31 |

| 1974 | 5.75 ± 4.98 |

| 1975 | 3.47 ± 2.83 |

Veterinary Applications

Cattle Tick Control:

this compound is also applied in veterinary medicine for controlling vector-borne diseases transmitted by cattle ticks, specifically Boophilus microplus. It can be formulated into various delivery methods such as immersion baths and pour-ons, often combined with other insecticides like cypermethrin .

Environmental Remediation

Microbial Degradation:

Research has shown that certain mesophilic bacteria, such as Pseudomonas and Azospirillum, can degrade this compound in contaminated soils. This microbial degradation presents a potential bioremediation strategy for sites affected by organophosphate pesticide contamination .

Case Study: Soil Contamination

A study focused on soils surrounding disused cattle dip sites revealed that these bacteria could effectively degrade ethion, suggesting that bioremediation could mitigate environmental impacts associated with its use:

| Microbial Species | Degradation Rate (%) |

|---|---|

| Pseudomonas | High |

| Azospirillum | Moderate |

Toxicological Studies

This compound exhibits significant toxicity to aquatic organisms and poses risks to human health through potential exposure routes such as dermal contact or ingestion of contaminated food products . Studies have indicated that ethion residues can accumulate in fish tissues, raising concerns about its environmental persistence and bioaccumulation .

Human Exposure Risks:

Research highlights the need for ongoing studies to assess the long-term effects of this compound exposure on human health, particularly regarding its impact on cholinesterase activity in humans and animals alike .

Eigenschaften

CAS-Nummer |

17356-42-2 |

|---|---|

Molekularformel |

C9H22O5P2S3 |

Molekulargewicht |

368.4 g/mol |

IUPAC-Name |

diethoxyphosphorylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H22O5P2S3/c1-5-11-15(10,12-6-2)18-9-19-16(17,13-7-3)14-8-4/h5-9H2,1-4H3 |

InChI-Schlüssel |

QPNPEPLJFIUWDM-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |

Kanonische SMILES |

CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |

Key on ui other cas no. |

17356-42-2 |

Synonyme |

ethion monooxon ethion monoxon |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.